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1,1,2-Trifluorobut-1-ene

Cat. No.: B1598036
CAS No.: 383-84-6
M. Wt: 110.08 g/mol
InChI Key: DZWYKNVXBDJJHP-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Olefins in Contemporary Chemical Science

Fluorinated olefins, a class of organic compounds characterized by the presence of one or more fluorine atoms attached to a carbon-carbon double bond, hold a position of considerable importance in modern chemical science. researchgate.net The unique physicochemical properties imparted by fluorine, such as high electronegativity, stability, and lipophilicity, make these compounds valuable in a multitude of applications. ontosight.ainih.gov They serve as crucial intermediates and building blocks in the synthesis of a wide array of functional materials and biologically active molecules. researchgate.netontosight.ai

In the field of materials science, fluorinated olefins are key monomers for the production of fluoropolymers, which are utilized in applications ranging from non-stick coatings to seals and biomedical devices. ontosight.ai The thermal stability and chemical resistance of perfluorinated ethers, often synthesized from perfluoroolefins, make them suitable as liquid dielectrics, lubricants, and inert solvents. sibran.ru

Within medicinal chemistry and agrochemistry, the introduction of fluorine atoms can significantly alter a molecule's metabolic stability, binding affinity, and other biological attributes. researchgate.netnih.gov Fluoro-olefins have been employed as key functionalities in enzyme inhibitors, peptide mimetics, and antibiotics. researchgate.net For instance, derivatives of trifluorobutene have been investigated for their potential as nematicides to combat plant-parasitic nematodes, addressing the growing issue of resistance to existing treatments. researchgate.netnih.gov The synthesis of β-(trifluoromethyl)styrene derivatives, used in organic light-emitting diodes, further highlights the diverse applications of these compounds. chemistryviews.org

Structural and Synthetic Challenges within the Trifluorobutene Class of Compounds

The trifluorobutene class of compounds is characterized by the molecular formula C4H5F3, which allows for numerous structural isomers. chemicalbook.comchemical-suppliers.eu These isomers can differ in the branching of the carbon chain, the position of the double bond, and the location of the fluorine atoms, leading to distinct physical and chemical properties. chemistryguru.com.sgdocbrown.info This structural diversity presents a significant challenge in selectively synthesizing a specific isomer like 1,1,2-Trifluorobut-1-ene.

The synthesis of fluorinated olefins, in general, is often complex, with a primary challenge being the stereocontrol of the final product. researchgate.net Achieving high stereoselectivity in the creation of trisubstituted alkenyl fluorides, for example, remains a hurdle. researchgate.net Common synthetic strategies for producing fluorinated olefins include the Wittig olefination, the Julia-Kocienski reaction, and palladium-catalyzed methods like the oxidative Heck reaction. researchgate.netnih.govchemistryviews.org

For trifluorobutenes specifically, synthetic routes often involve multi-step processes starting from more readily available precursors. For example, the synthesis of 4-bromo-1,1,2-trifluorobut-1-ene can be achieved through the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) using a dehalogenation agent like zinc in water. google.com This bromo-derivative can then potentially be used to synthesize other butene compounds. chemicalbook.com The preparation of fluorinated olefins with the general formula RCF₂CH=CH₂ highlights the industrial interest in scalable synthetic processes for this class of compounds. google.com The complexity and cost of these synthetic methods are significant factors in the research and application of specific trifluorobutene isomers.

Overview of Key Research Areas and Unaddressed Scientific Questions for this compound

Direct research focusing exclusively on this compound appears to be limited. However, the existing body of literature points towards its significance as a reactive intermediate and a building block for more complex molecules. Much of the relevant research is centered on derivatives of this compound or the broader class of trifluorobutenes.

A prominent area of research is in the development of novel agrochemicals. Several studies have designed and synthesized trifluorobutene amide derivatives and tested their nematicidal activity against plant-parasitic nematodes like Meloidogyne incognita. researchgate.netnih.gov Other research has explored 1,3,4-oxadiazole (B1194373) (thiadiazole) thioether derivatives containing a trifluorobuten moiety for similar applications. sioc-journal.cn This suggests a key research direction for this compound could be its use as a precursor for creating new pesticides.

Furthermore, halogenated derivatives of this compound serve as versatile reagents in organic synthesis. For instance, 4-bromo-1,1,2-trifluoro-1-butene (B151897) is used in the preparation of potent caspase-3 and caspase-7 inhibitors, which are crucial enzymes in the process of apoptosis. pharmaffiliates.com It also serves as an intermediate for synthesizing 1,1,2-trifluoro-1,3-butadiene. chemicalbook.com

A significant unaddressed scientific question is the full characterization of the reactivity and reaction mechanisms of this compound itself. While its derivatives are used in various syntheses, a deeper understanding of the parent compound's chemical behavior could unlock new synthetic pathways and applications. Further research is needed to explore its potential as a monomer in polymerization reactions and to develop more efficient and selective methods for its synthesis.

Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound383-84-6C4H5F3110.0813
4-Bromo-1,1,2-trifluorobut-1-ene10493-44-4C4H4BrF3188.9795-98
4-Chloro-1,1,2-trifluoro-but-1-ene235106-11-3C4H4ClF3Not AvailableNot Available
1,1,1-Trifluoro-2-butene406-39-3C4H5F3Not AvailableNot Available
1,1,2-Trifluorobut-1-en-4-ol97168-13-3C4H5F3O126.07893
4-Iodo-1,1,2-trifluorobut-1-ene401-52-5C4H4F3I235.97Not Available

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5F3 B1598036 1,1,2-Trifluorobut-1-ene CAS No. 383-84-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trifluorobut-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3/c1-2-3(5)4(6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWYKNVXBDJJHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380362
Record name 1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383-84-6
Record name 1,1,2-trifluorobut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1,1,2 Trifluorobut 1 Ene Derivatives

Dehalogenation Strategies in the Preparation of Halogenated 1,1,2-Trifluorobut-1-ene Analogues

Dehalogenation reactions are a cornerstone in the synthesis of unsaturated organofluorine compounds. These methods involve the removal of halogen atoms from a saturated or more halogenated precursor to form a double bond, yielding the desired alkene.

Zinc-Mediated Reductive Dehalogenation Reactions for 4-Bromo-1,1,2-trifluorobut-1-ene

A prominent method for synthesizing 4-bromo-1,1,2-trifluoro-1-butene (B151897) involves the reductive dehalogenation of a polyhalogenated precursor using zinc metal. patsnap.comgoogle.com This process is typically carried out by reacting 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) with zinc powder. patsnap.comgoogle.com A key advantage of this method is the use of water as a solvent, which simplifies the separation process, eliminates the need for organic solvent recovery, and reduces costs, making it suitable for industrial-scale production. google.com

The reaction involves the dropwise addition of the halogenated precursor to a stirred suspension of zinc powder in water at a controlled temperature. patsnap.com The use of zinc as the dehalogenation agent is effective, though other metals like iron, magnesium, aluminum, tin, copper, or manganese can also be employed. google.com Research has shown that optimizing reaction conditions, such as temperature, can significantly impact the yield and purity of the final product. For instance, maintaining the reaction temperature between 70-80°C has resulted in yields as high as 86.1%. patsnap.com

Table 1: Effect of Temperature on Zinc-Mediated Dehalogenation

Temperature (°C) Reaction Time (min) Yield (%) Purity (%)
50-60 60 82.7 96.8
60-70 70 85.2 98.6
70-80 45 86.1 98.9

Data sourced from a patent describing the synthesis of 4-bromo-1,1,2-trifluoro-1-butene. patsnap.com

This zinc-mediated approach is noted for its high yields and operational simplicity, offering a more environmentally friendly alternative to systems that use organic polar solvents, which can complicate product separation and solvent recovery. patsnap.comgoogle.com

Phase-Transfer Catalyzed Dehydrohalogenation Routes to this compound Derivatives

Phase-transfer catalysis (PTC) offers an alternative dehydrohalogenation route to produce fluoroalkenes. This method is particularly useful for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous base and an organic substrate. google.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt or a crown ether, facilitates the transfer of the hydroxide (B78521) ion from the aqueous phase to the organic phase to react with the haloalkane. google.com

In the context of this compound derivatives, 4-bromo-1,1,2-trifluoro-1-butene can be dehydrohalogenated using potassium hydroxide (KOH) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) to produce 1,1,2-trifluoro-1,3-butadiene. chemicalbook.com This reaction typically occurs via an E2 elimination mechanism. The process is generally conducted in a biphasic system, often using an organic solvent like toluene (B28343) or dichloromethane (B109758) and an aqueous solution of a base. google.com

The effectiveness of the PTC system depends on several factors, including the choice of catalyst, base concentration, and temperature. google.com While PTC avoids metal residues and can be advantageous for certain substrates, it may result in lower yields compared to metal-mediated routes and requires the use of organic solvents, which have environmental and cost implications.

Functional Group Interconversions and Precursor Chemistry

The synthesis of this compound and its analogs often relies on the chemical modification of carefully chosen precursors. These precursors, which include other halogenated compounds and fluorinated alcohols, undergo transformations to yield the desired butene structure.

Synthesis from Halogenated Fluoroethylene Intermediates

Halogenated fluoroethylenes serve as fundamental building blocks in the synthesis of more complex fluorinated molecules. For instance, trifluoroethylene (B1203016) can be a precursor in reactions designed to build a longer carbon chain. dtic.mil While specific multi-step pathways starting from simple fluoroethylenes to directly form this compound are not extensively detailed in the provided results, the general principle involves the addition of a two-carbon unit to a trifluoroethylene core through organometallic or radical reactions. For example, the radical copolymerization of vinylidene fluoride (B91410) with 4-bromo-1,1,2-trifluorobut-1-ene has been studied, highlighting the reactivity of these fluorinated alkenes. researchgate.net

Utilization of Fluorinated Alcohols as Precursors for this compound Analogs

Fluorinated alcohols are valuable precursors for synthesizing fluorinated alkenes. The hydroxyl group can be converted into a good leaving group, which is then eliminated to form a double bond. A common method is deoxyfluorination or deoxychlorination. For example, 4-chloro-1,1,2-trifluoro-1-butene (B3040749) is efficiently synthesized by reacting 3,4,4-trifluorobut-3-en-1-ol with thionyl chloride (SOCl₂). In this reaction, the hydroxyl group is replaced by a chlorine atom via nucleophilic substitution.

Similarly, trifluoromethyl-substituted allyl alcohols can undergo acid-promoted reactions with arenes to produce trifluoromethylated alkenes. acs.org Although this example doesn't directly yield this compound, it demonstrates the principle of using fluorinated alcohols as precursors to form substituted fluoroalkenes. The development of one-step catalytic deoxytrifluoromethylation reactions to convert alcohols to trifluoromethanes further illustrates the importance of alcohols as precursors in fluorine chemistry. kuleuven.be

Optimization of Reaction Conditions for Scalable Synthesis of this compound Derivatives

For a synthetic method to be industrially viable, it must be scalable, economical, and practical. Research into the synthesis of this compound derivatives has focused on optimizing reaction conditions to improve yields, reduce costs, and ensure the process is suitable for large-scale production.

A notable example is the kilogram-scale synthesis of trifluoromethylated pyrazoles, which utilized 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (B7855592) as a key intermediate. thieme-connect.com The synthesis of this butenone precursor itself has been validated on a 90-gram scale. unimi.it Such scalability is crucial for producing the quantities needed for agrochemical and pharmaceutical applications.

The optimization often involves a systematic study of various parameters:

Catalyst/Reagent Loading: Determining the minimum effective amount of catalyst or reagent (e.g., zinc, phase-transfer catalyst) can significantly reduce costs. For PTC, catalyst amounts can range from 0.01 to 10 mol%. google.com

Solvent Choice: As seen in the zinc-mediated dehalogenation, switching from organic solvents to water can simplify workup, reduce environmental impact, and lower costs. google.com

Temperature and Reaction Time: Fine-tuning the reaction temperature can maximize yield and minimize side product formation, as demonstrated in the synthesis of 4-bromo-1,1,2-trifluoro-1-butene where a specific temperature range yielded the best results. patsnap.com

Workup and Purification: Developing efficient purification methods, such as distillation instead of chromatography, is critical for large-scale operations. thieme-connect.com

By focusing on these factors, researchers can develop robust and efficient synthetic processes that can be transferred from the laboratory to an industrial setting.

Elucidation of Reaction Mechanisms Involving 1,1,2 Trifluorobut 1 Ene and Its Halogenated Analogues

Electrophilic and Nucleophilic Reactivity of the Fluoroalkene Moiety

The fluoroalkene moiety in 1,1,2-trifluorobut-1-ene is characterized by a π-electron system that is electron-deficient due to the strong inductive (-I) and mesomeric (-M) effects of the fluorine atoms. This electron withdrawal polarizes the double bond, making the C-2 carbon atom electrophilic (electron-poor) and susceptible to attack by nucleophiles, while the C-1 carbon is comparatively less electrophilic. This electronic arrangement governs the molecule's reactivity in addition reactions.

The electrophilic addition of hydrogen halides (HX) to alkenes typically follows Markovnikov's rule, where the proton adds to the carbon with more hydrogen atoms, proceeding through the most stable carbocation intermediate. chemguide.co.ukyoutube.comlibretexts.org However, in the case of this compound, the powerful electron-withdrawing nature of the three fluorine atoms destabilizes the formation of a positive charge on the adjacent carbons.

The reaction mechanism for the addition of a hydrogen halide like HBr proceeds via protonation of the double bond. Two potential carbocation intermediates could be formed. Protonation at C-1 would place a positive charge on C-2, which is highly destabilized by the adjacent electron-withdrawing fluorine atom. Conversely, protonation at C-2 would form a secondary carbocation at C-1, which is also destabilized by two fluorine atoms. Due to this pronounced destabilization, the C-2 position is significantly more electron-deficient. Therefore, the electrophile (H⁺) will add to the C-1 carbon, leading to a more stable (or less unstable) carbocation at the C-2 position. The subsequent attack by the halide nucleophile (e.g., Br⁻) at C-2 results in an anti-Markovnikov addition product. chemguide.co.ukyoutube.com

The reaction rate of addition increases with the acidity and decreasing bond strength of the hydrogen halide, following the order HI > HBr > HCl > HF. libretexts.orgchemguide.co.uk

ReactantAddition Product (Predicted)Regioselectivity
This compound + HBr2-Bromo-1,1,2-trifluorobutaneAnti-Markovnikov
This compound + HCl2-Chloro-1,1,2-trifluorobutaneAnti-Markovnikov

This table outlines the predicted outcomes for electrophilic addition of hydrogen halides to this compound based on mechanistic principles.

In the case of halogen addition (e.g., Cl₂), reactions with 4-halo-1,1,2-trifluorobut-1-enes have been shown to proceed through open-ion intermediates rather than stable three-membered halonium rings, which are common for non-fluorinated alkenes. dtic.mil The electron deficiency of the double bond makes the formation of a bridged halonium ion less favorable.

In the presence of peroxides or UV light, the addition of HBr to alkenes can proceed through a free-radical chain mechanism, leading to an anti-Markovnikov product. chemistrysteps.comyoutube.compharmaguideline.com This "peroxide effect" is highly efficient for HBr but not for HCl or HI. libretexts.org

The mechanism involves the following steps:

Initiation: Homolytic cleavage of the peroxide generates alkoxy radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical (Br•). pharmaguideline.com

Propagation: The bromine radical adds to the alkene double bond. For this compound, the Br• will add to the carbon that results in the most stable radical intermediate. Addition to the C-1 carbon would generate a secondary radical at C-2, which is destabilized by an adjacent fluorine. Addition to the C-2 carbon generates a secondary radical at C-1, which is stabilized by the two α-fluorine atoms. Therefore, the bromine radical is expected to add to the C-2 carbon. The resulting alkyl radical then abstracts a hydrogen atom from another HBr molecule to form the product and regenerate a bromine radical. youtube.comlibretexts.org

Termination: The reaction terminates when two radical species combine.

The regioselectivity is driven by the formation of the more stable radical intermediate. In this case, the radical at the C-1 position is favored, leading to the formation of 1-bromo-1,1,2-trifluorobutane. This outcome contrasts with the ionic addition but aligns with the general principles of radical stability.

Substitution Reactions and the Role of Halogen Atoms in Reactivity

Halogenated derivatives of this compound, particularly those with a halogen at the C-4 position, are versatile substrates for substitution and coupling reactions. The reactivity is primarily centered on the carbon-halogen bond.

Compounds such as 4-bromo-1,1,2-trifluorobut-1-ene are classified as allylic halides. nist.govnih.gov The carbon-bromine bond in these molecules is activated towards nucleophilic substitution because the intermediate carbocation (in an Sₙ1 pathway) or the transition state (in an Sₙ2 pathway) is stabilized by resonance with the adjacent double bond.

These substrates are highly susceptible to reactions with a wide range of nucleophiles. nbinno.com

Sₙ2 Pathway: Strong nucleophiles in polar aprotic solvents typically favor a direct displacement mechanism, where the nucleophile attacks the carbon bearing the halogen, displacing the bromide ion in a single concerted step.

Sₙ1 Pathway: In the presence of polar protic solvents and weaker nucleophiles, the reaction can proceed via an Sₙ1 mechanism. This involves the departure of the bromide leaving group to form a resonance-stabilized allylic carbocation, which is then captured by the nucleophile.

Nucleophile (Nu⁻)Product of Substitution on 4-Bromo-1,1,2-trifluorobut-1-ene
HO⁻1,1,2-Trifluorobut-1-en-4-ol
RO⁻4-Alkoxy-1,1,2-trifluorobut-1-ene
RS⁻4-(Alkylthio)-1,1,2-trifluorobut-1-ene
CN⁻1,1,2-Trifluoro-4-cyanobut-1-ene

This table shows representative products from nucleophilic substitution reactions on 4-bromo-1,1,2-trifluorobut-1-ene.

The carbon-halogen bonds in halogenated this compound derivatives are valuable handles for forming new carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions. wikipedia.org Both the vinylic C-F bonds and an allylic C-X (X = Cl, Br, I) bond can participate in these transformations.

The general mechanism for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) involves a catalytic cycle:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond (R-X) to form a high-valent organometallic intermediate (R-Pd(II)-X). wikipedia.org The C-Br bond at the allylic position of 4-bromo-1,1,2-trifluorobut-1-ene is particularly susceptible to this step. nbinno.com While C-F bond activation is more challenging, it can be achieved with specialized catalysts and conditions. nih.gov

Transmetalation: An organometallic nucleophile (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new di-organopalladium(II) complex (R-Pd(II)-R').

Reductive Elimination: The two organic fragments (R and R') are eliminated from the palladium center, forming a new carbon-carbon bond (R-R') and regenerating the active Pd(0) catalyst. wikipedia.org

These reactions, including Suzuki-Miyaura (with boronic acids), Heck (with alkenes), and Sonogashira (with terminal alkynes), allow for the construction of complex molecular architectures from 4-halo-1,1,2-trifluorobut-1-ene precursors. nbinno.com

Elimination Reactions Leading to Trifluorobutadiene Formation

Elimination reactions of substituted halo-alkenes are a primary route for the synthesis of conjugated dienes. Specifically, 4-bromo-1,1,2-trifluoro-1-butene (B151897) can undergo dehydrobromination when treated with a base to yield 1,1,2-trifluoro-1,3-butadiene. sigmaaldrich.com

The reaction typically proceeds via an E2 (elimination, bimolecular) mechanism, especially when a strong, sterically hindered base like potassium tert-butoxide is used. nbinno.com The mechanism involves a concerted process where the base abstracts a proton from the C-3 carbon, while simultaneously the C=C π-bond is formed between C-3 and C-4, and the bromide ion departs from the C-4 carbon. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, is effective when using a base like potassium hydroxide (B78521), facilitating the reaction between the aqueous base and the organic substrate. sigmaaldrich.com This transformation provides a valuable C4 intermediate for the synthesis of more complex functionalized monofluoroolefins.

Cationic Reaction Mechanisms in Trifluoromethyl-Substituted Systems

The incorporation of a trifluoromethyl (CF₃) group into an alkene dramatically alters its reactivity in cationic reactions. The intense electron-withdrawing nature of the CF₃ group profoundly destabilizes any adjacent developing positive charge. This electronic effect is a controlling factor in the mechanism, regioselectivity, and feasibility of reactions proceeding through carbocationic intermediates.

At the heart of cationic reactions of alkenes, such as electrophilic addition, is the formation of a carbocation intermediate. The stability of this intermediate dictates the reaction pathway. Standard alkyl groups stabilize a carbocation through inductive effects and hyperconjugation. In stark contrast, the CF₃ group actively destabilizes a carbocation at the α-position (the adjacent carbon) due to its powerful inductive electron withdrawal.

Theoretical calculations using isodesmic reactions—a method for comparing the stability of molecules—quantify this destabilizing effect. The data clearly indicates that substituting a hydrogen or methyl group with a trifluoromethyl group on a carbocation is energetically unfavorable. nih.gov

Table 1: Calculated Energy Change for Isodesmic Reactions Demonstrating the Destabilizing Effect of a CF₃ Group on a Carbocation. nih.gov
ReactionΔE (kcal·mol⁻¹)Implication
CH₃⁺ + CH₄ → CH₄ + CH₃⁺0.0Reference Reaction
CF₃CH₂⁺ + CH₄ → CH₃CH₂⁺ + CF₃H+20.5Strongly Destabilizing
(CF₃)₂CH⁺ + CH₄ → (CH₃)₂CH⁺ + 2CF₃H+42.1Very Strongly Destabilizing

This inherent instability governs the regiochemical outcome of electrophilic additions. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms, generating the more stable (more substituted) carbocation. However, with trifluoromethyl-substituted alkenes, this rule is often inverted. The reaction proceeds via a pathway that avoids placing the positive charge near the CF₃ group, leading to the formation of the "anti-Markovnikov" product. libretexts.orglumenlearning.com

Consider the electrophilic addition of HBr to an alkene bearing a CF₃ group. The protonation step will occur at the carbon atom that results in the carbocation being formed as far as possible from the destabilizing trifluoromethyl substituent. libretexts.org

Table 2: Regioselectivity in the Electrophilic Addition of HBr to a Trifluoromethyl-Substituted Alkene. libretexts.orglumenlearning.com
Reaction PathwayIntermediate CarbocationRelative StabilityResulting Product
Pathway A (Favored) C⁺ is distant from CF₃More Stable"Anti-Markovnikov" Product
Pathway B (Disfavored) C⁺ is adjacent to CF₃ (α-position)Less Stable (Highly Destabilized)Markovnikov Product (Not Formed)

Despite their transient and unstable nature, direct observation of trifluoromethyl-substituted carbocations is possible under specific conditions. By employing Brønsted superacids, such as triflic acid (CF₃SO₃H) or fluorosulfuric acid (FSO₃H), at low temperatures, these highly reactive intermediates can be generated and stabilized for sufficient duration to be studied by nuclear magnetic resonance (NMR) spectroscopy. acs.orgacs.org These studies provide direct evidence for the existence of such cations and offer insights into their electronic structure and reactivity. For example, low-temperature ¹⁹F NMR spectroscopy can reveal a significant downfield shift for fluorine atoms attached to a cationic center, indicating their involvement in stabilizing the positive charge through resonance, despite the opposing inductive effect. nih.gov

Further quantitative evidence for the destabilizing effect of the CF₃ group comes from solvolysis studies. The rate of solvolysis of an alkyl halide or sulfonate, where the rate-limiting step is the formation of a carbocation, is a sensitive probe of carbocation stability. Studies comparing the solvolysis rates of analogous compounds with and without a CF₃ group show a dramatic rate decrease in the presence of the fluorinated group. For instance, the solvolysis rate ratio (kH/kCF₃) for certain substrates can be as high as 41.8, clearly demonstrating a significant energetic barrier to the formation of the α-(trifluoromethyl)carbenium ion. nih.gov

Polymerization and Copolymerization Science of 1,1,2 Trifluorobut 1 Ene Derivatives

Radical Copolymerization Kinetics and Monomer Reactivity Ratios with 4-Bromo-1,1,2-trifluorobut-1-ene

The radical copolymerization of 4-bromo-1,1,2-trifluorobut-1-ene with other monomers is a key method for integrating the unique properties of this fluorinated alkene into a polymer structure. The kinetics of such copolymerizations are fundamental to understanding and controlling the final copolymer composition and microstructure. A significant area of research has been the copolymerization of vinylidene fluoride (B91410) (VDF) with 4-bromo-1,1,2-trifluorobut-1-ene.

The behavior of monomers in a copolymerization reaction is described by their reactivity ratios, r₁ and r₂. These ratios are the rate constant for a radical adding to a monomer of its own kind divided by the rate constant for it adding to the other monomer. The values of these ratios dictate the distribution of monomer units along the polymer chain.

For instance, in the radical copolymerization of a similar monomer, 3,3,4,4-tetrafluoro-4-bromobut-1-ene (BTFB), with chlorotrifluoroethylene (B8367) (CTFE), the reactivity ratios were determined. nih.gov In all studied cases, CTFE was found to be the less reactive of the two comonomers. nih.gov This type of kinetic study is crucial for predicting the copolymer composition at different monomer feed ratios.

While specific reactivity ratios for the copolymerization of 4-bromo-1,1,2-trifluorobut-1-ene with various comonomers require detailed experimental investigation, the principles of the Mayo-Lewis equation are applied to determine these values from experimental data on copolymer composition at low conversion.

Table 1: General Interpretation of Monomer Reactivity Ratios (r₁ and r₂) in Copolymerization

ConditionProduct r₁ * r₂Copolymer StructureDescription
r₁ > 1, r₂ > 1> 1BlockyBoth radicals prefer to add to their own monomer.
r₁ ≈ 1, r₂ ≈ 1≈ 1StatisticalBoth radicals show little preference, leading to a random arrangement.
r₁ < 1, r₂ < 1< 1AlternatingEach radical prefers to add to the other monomer.
r₁ ≈ 0, r₂ ≈ 0≈ 0Strongly AlternatingNeither monomer readily homopolymerizes.
r₁ > 1, r₂ < 1--Monomer 1 is more reactive than monomer 2 towards both propagating radicals.

Impact of Reaction Parameters on Copolymer Composition and Architecture

The composition and architecture of copolymers derived from 1,1,2-trifluorobut-1-ene are significantly influenced by various reaction parameters. Control over these parameters is essential for tailoring the macroscopic properties of the resulting polymer.

Monomer Feed Ratio: The initial ratio of comonomers in the reaction mixture is a primary determinant of the copolymer composition. According to the copolymerization equation, the instantaneous composition of the polymer being formed is a function of this feed ratio and the monomer reactivity ratios. As the polymerization proceeds, the depletion of the more reactive monomer can lead to a drift in the copolymer composition.

Solvent: The choice of solvent can impact the kinetics of copolymerization. For fluorinated monomers, the polarity and solvating power of the medium can influence the reactivity of the monomers and the propagating radicals.

Method of Polymerization: The technique used, such as solution, emulsion, or suspension polymerization, can have a profound effect on the reaction kinetics and the final polymer properties. For example, emulsion polymerization can lead to high molecular weight polymers at a high polymerization rate.

Development of Functional Polymers Incorporating this compound Units

The incorporation of 4-bromo-1,1,2-trifluorobut-1-ene into polymer chains is a strategic approach to creating functional fluoropolymers. The pendant bromo group serves as a versatile reactive handle for post-polymerization modification, allowing for the introduction of a wide range of functional groups.

These original fluoropolymers bearing reactive pendant bromo groups are considered suitable candidates for various applications. nih.gov The carbon-bromine bond can be transformed through various chemical reactions, including nucleophilic substitution and certain coupling reactions. This allows for the grafting of different side chains onto the fluoropolymer backbone, leading to materials with tailored properties such as improved solubility, adhesion, or biocompatibility.

One of the powerful techniques for post-polymerization modification is "click chemistry". These reactions are typically high-yielding, proceed under mild conditions, and are tolerant of a wide variety of functional groups. For example, the bromo groups on the polymer backbone could potentially be converted to azide (B81097) groups, which can then readily react with alkyne-containing molecules via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry.

Table 2: Potential Post-Polymerization Modification Reactions of Bromo-Functionalized Polymers

Reagent TypeReaction TypeResulting Functional Group
Azide salts (e.g., NaN₃)Nucleophilic SubstitutionAzide (-N₃)
Amines (e.g., R-NH₂)Nucleophilic SubstitutionAmine (-NHR)
Thiols (e.g., R-SH)Nucleophilic SubstitutionThioether (-SR)
Alkynes (after conversion to azide)Azide-Alkyne CycloadditionTriazole

The development of such functional polymers expands the applicability of fluorinated materials into advanced fields like biomedical devices, specialty coatings, and separation membranes.

Plasma Polymerization as a Route for Thin Film Fabrication from Fluorinated Olefins

Plasma polymerization is a versatile technique for depositing thin polymer films onto a variety of substrates. When fluorinated olefins are used as precursors, the resulting films exhibit many of the desirable properties of bulk fluoropolymers, such as hydrophobicity, chemical inertness, and low friction.

The process involves introducing the monomer into a vacuum chamber and subjecting it to an energetic plasma, which can be generated by methods like inductively coupled plasma (ICP) or capacitively coupled plasma (CCP). nih.govingentaconnect.com The plasma fragments the monomer molecules into reactive species, including radicals and ions, which then polymerize on the substrate surface.

The properties of the plasma-polymerized fluorocarbon films are highly dependent on the plasma parameters:

Plasma Power: Higher power can lead to more fragmentation of the monomer, which can affect the chemical structure and cross-linking of the deposited film. mit.edu

Monomer Flow Rate: This parameter influences the residence time of the monomer in the plasma and the deposition rate.

Pressure: The pressure in the reaction chamber affects the mean free path of the species and the plasma density.

Precursor Gas Composition: The choice of the fluorinated olefin and any carrier or reactive gases (like acetylene (B1199291) or argon) determines the elemental composition and functionality of the resulting film. ingentaconnect.comaip.org

Studies have shown that plasma polymerization of fluorocarbons can produce films with a high density of CF₂, and CF₃ groups, which contribute to their hydrophobic nature. nih.govingentaconnect.com Different plasma techniques can yield films with varying characteristics; for example, ICP has been shown to generate more fluorine-related functional groups compared to CCP. nih.govingentaconnect.com These thin films find applications as protective coatings, low-dielectric-constant layers in microelectronics, and hydrophobic surfaces. researchgate.net

Table 3: Comparison of Plasma Polymerization Techniques for Fluorocarbon Films

TechniqueTypical Operating PressurePlasma DensityKey Characteristics
Capacitively Coupled Plasma (CCP)mTorr to TorrLowerGood for uniform deposition over large areas.
Inductively Coupled Plasma (ICP)mTorrHigherCan achieve higher deposition rates and greater monomer fragmentation.

Advanced Spectroscopic Characterization and Computational Analysis of 1,1,2 Trifluorobut 1 Ene Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including fluorinated hydrocarbons like 1,1,2-trifluorobut-1-ene. By analyzing the chemical shifts, coupling constants, and multiplicities of different nuclei, detailed information about the molecular framework and the electronic environment of the atoms can be obtained.

Application of ¹H, ¹³C, and ¹⁹F NMR for Complex Structural Elucidation

The complete structural assignment of this compound would rely on a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity. The ethyl group protons would be expected to show characteristic multiplets with coupling to adjacent protons and potentially to the fluorine atoms.

¹³C NMR would identify all the carbon atoms in the molecule. The chemical shifts would be significantly influenced by the attached fluorine atoms, with carbons in C-F bonds exhibiting large chemical shifts. Coupling between carbon and fluorine (¹JCF, ²JCF, etc.) would provide further structural confirmation.

¹⁹F NMR is particularly crucial for fluorinated compounds. It would reveal the number of distinct fluorine environments and their coupling with each other and with protons.

While specific data for this compound is scarce, the analysis of related compounds such as 4-bromo-1,1,2-trifluoro-1-butene (B151897) can serve as a reference. For instance, in a study involving the copolymerization of vinylidene fluoride (B91410) with 4-bromo-1,1,2-trifluoro-1-ene, the ¹H NMR spectrum of the bromo-compound showed a triplet for the methylene (B1212753) group adjacent to the bromine and complex multiplets for the other methylene group, indicating the influence of the nearby fluorinated double bond. habitablefuture.org

Table 1: Illustrative NMR Data for a Related Compound: 4-bromo-1,1,2-trifluorobut-1-ene (Note: This data is for a related compound and is presented to illustrate the expected spectral characteristics.)

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹H 3.5 Triplet ³JHH = 6.7 -CH₂-Br
¹H 2.81 ddt ³JHF = 21.0, ³JHH = 6.8, ⁴JHF = 3.5, ⁴JHF = 2.9 =CF-CH₂-

Variable-Temperature NMR Studies for Conformational Dynamics

Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes in molecules, such as conformational changes. rsc.org For a molecule like this compound, rotation around the C-C single bonds could lead to different conformers. At low temperatures, the interconversion between these conformers might be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature increases, the rate of interconversion also increases, leading to the coalescence of these signals into a time-averaged spectrum.

While specific VT-NMR studies on this compound are not readily found, research on similar halogenated butenes has utilized this method to determine rotational barriers and preferred conformations. nist.gov Such studies would be critical to fully understand the three-dimensional structure and flexibility of this compound.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

For this compound, the IR and Raman spectra would be expected to show characteristic bands for:

C=C stretching of the double bond.

C-F stretching vibrations, which are typically strong in the IR spectrum.

C-H stretching and bending vibrations of the ethyl group.

The NIST WebBook provides a gas-phase IR spectrum for the related compound 4-bromo-1,1,2-trifluorobutene-1, which can be used as a reference. synquestlabs.com The spectrum displays strong absorptions in the C-F stretching region (around 1100-1300 cm⁻¹) and bands corresponding to C-H and C=C vibrations.

Table 2: Illustrative IR Absorption Bands for a Related Compound: 4-bromo-1,1,2-trifluorobutene-1 (Note: This data is for a related compound and is presented to illustrate the expected spectral characteristics.)

Wavenumber (cm⁻¹) Intensity Assignment (Tentative)
~3000 Medium C-H stretching
~1700 Medium C=C stretching
1100-1350 Strong C-F stretching

Mass Spectrometry for Molecular Confirmation and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the fluorine atoms and the double bond, leading to the formation of various charged fragments.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: This is a predictive table based on general fragmentation rules.)

m/z Possible Fragment Ion Description
110 [C₄H₅F₃]⁺ Molecular Ion
91 [C₄H₄F₂]⁺ Loss of HF
81 [C₃H₂F₃]⁺ Loss of an ethyl radical
69 [CF₃]⁺ Trifluoromethyl cation

Quantum Chemical and Computational Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. These methods can predict various properties, including NMR chemical shifts, vibrational frequencies, and reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations could provide significant insights into the properties of this compound. Such calculations would typically involve geometry optimization to find the most stable conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface and to predict the IR and Raman spectra.

Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity. Analysis of the molecular orbitals can help in predicting the sites for nucleophilic and electrophilic attack. For instance, in related fluorinated butenes, DFT calculations have been used to understand the regioselectivity of addition reactions.

Table 4: Illustrative DFT Calculation Outputs for a Fluorinated Alkene (Note: This data is hypothetical and for illustrative purposes only.)

Parameter Calculated Value Significance
Optimized Bond Lengths (Å) C=C: ~1.34, C-F: ~1.35 Provides detailed geometric information.
HOMO Energy (eV) -7.5 Relates to ionization potential and electron-donating ability.
LUMO Energy (eV) -0.5 Relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (eV) 7.0 Indicator of chemical reactivity and stability.

Analysis of Bond Dissociation Energies and Reaction Intermediates via Computational Methods

Computational chemistry provides powerful tools for investigating the bond dissociation energies (BDEs) and the transient structures of reaction intermediates that are often difficult or impossible to study experimentally. While specific BDE data for this compound is not extensively documented in dedicated studies, the principles of its computational analysis can be understood through research on closely related compounds. The BDE for a bond is defined as the standard-state enthalpy change at a specified temperature for the homolytic cleavage of that bond. ucsb.edu

Quantum chemical calculations are instrumental in studying the intermediates of reactions involving fluorinated alkenes. For instance, research on the halogenation reactions of 4-halo-1,1,2-trifluorobut-1-enes provides significant insight into the structure and stability of the resulting intermediates. dtic.mildtic.mil Computational models have been used to analyze the halonium ion intermediates formed during these reactions. The calculations help to determine whether the intermediate exists as a symmetric bridged halonium ion, an unsymmetrical ion, or an open-ion (carbocation) structure. dtic.mil

Studies involving the reaction of chlorine with 4-chloro-1,1,2-trifluorobut-1-ene show that the lowest energy intermediate is an open-ion structure. dtic.mil This is attributed to the stabilizing effect of the alkyl group and back-bond resonance from the fluorine atom on the second carbon. dtic.mil Quantum chemical calculations have demonstrated that for reactions involving 4-bromo- and 4-iodo-1,1,2-trifluorobut-1-ene, five-membered-ring halonium ion intermediates are significantly more stable (by 11 to 27 kcal/mol) than their three-membered-ring counterparts or open-ion structures. dtic.mil These five-membered intermediates are formed through neighboring group participation of the halogen at the 4-position. dtic.mildtic.mil

The relative stability of different proposed reaction intermediates can be calculated, providing crucial information for predicting reaction pathways. For example, in the chlorination of a fluorosubstituted alkene, two different open-ion structures can be in equilibrium, with their relative energies dictating the subsequent reaction steps. dtic.mil

Table 1: Calculated Relative Energies of Chloronium Ion Intermediates This table illustrates the type of data generated from computational studies on reaction intermediates of halogenated butenes. The values represent the calculated energy difference between various possible intermediate structures.

Precursor Alkene Intermediate Type Structure Description Relative Energy (kcal/mol) Reference
4-chloro-1,1,2-trifluorobut-1-ene Open-Ion Open-chloronium ion (A) 0 (Reference) dtic.mil
4-chloro-1,1,2-trifluorobut-1-ene Open-Ion Open-chloronium ion (E) +1.4 dtic.mil
4-iodo-1,1,2-trifluorobut-1-ene Open-Ion Open-chloronium ion (A) 0 (Reference) dtic.mil

Conformational Analysis and Intermolecular Interactions through Theoretical Modeling

Theoretical modeling is an indispensable technique for exploring the conformational landscape and non-covalent intermolecular interactions of molecules like this compound. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds.

While direct conformational studies on this compound are not prominent in the provided research, the methodologies are well-established through work on analogous fluorinated compounds. researchgate.net For example, the conformational behavior of related push-pull systems like (E)-4-(dimethylamino)-1,1,1-trifluorobut-3-en-2-one has been analyzed using a combination of spectroscopic methods and quantum chemical calculations. researchgate.net Such studies can distinguish between different planar conformers (e.g., EE and EZ forms) and evaluate their relative energies and the energy barriers to their interconversion. researchgate.net Computational modeling can predict vibrational frequencies (e.g., for IR spectroscopy) for each conformer, which can then be compared with experimental spectra to confirm their presence in a sample. researchgate.net

Table 2: Illustrative Data from a Theoretical Conformational Analysis This table is a conceptual representation of the data that would be generated from a theoretical conformational analysis of a molecule like this compound, showing different stable conformers and their calculated properties.

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kJ/mol) Calculated Dipole Moment (Debye)
Anti-periplanar ~180° 0.0 (most stable) 2.1
Syn-clinal (gauche) ~60° +5.2 2.8

Beyond the structure of a single molecule, theoretical modeling illuminates how molecules interact with each other. Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. iucr.org This technique maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. iucr.org

Research Applications of 1,1,2 Trifluorobut 1 Ene Derivatives in Organic Synthesis

Strategic Utilization as Building Blocks for Complex Fluorinated Organic Molecules

The primary role of 1,1,2-trifluorobut-1-ene as a foundational unit is often realized through its conversion into more reactive intermediates. A key example is its derivatization to 4-bromo-1,1,2-trifluorobut-1-ene. The synthesis of this bromo-derivative typically involves the reaction of this compound with a brominating agent ontosight.ai. This transformation is a crucial strategic step, as the introduction of the bromine atom provides a reactive handle for a wide range of subsequent chemical modifications, including nucleophilic substitutions and cross-coupling reactions cymitquimica.com.

The presence of both a reactive double bond and a bromine atom makes 4-bromo-1,1,2-trifluorobut-1-ene a versatile building block for synthesizing more complex fluorinated molecules smolecule.com. Its utility is rooted in the distinct reactivity imparted by the combination of the trifluorovinyl group and the bromoalkyl moiety . This derivative serves as a precursor for other valuable intermediates, such as 1,1,2-trifluoro-1,3-butadiene, through elimination reactions . Another derivative, 1,1,2-trifluorobut-1-en-4-ol, which contains a hydroxyl group, also functions as a useful building block in organic synthesis due to the reactivity of its alcohol and double bond functionalities smolecule.com. These derivatives are foundational for creating a diverse array of fluorinated compounds for various scientific applications ontosight.aismolecule.com.

Development of Novel Fluorinated Agrochemicals and Pesticides using this compound Analogs

The unique properties conferred by fluorine atoms, such as increased metabolic stability and binding affinity, make fluorinated compounds ideal candidates for agrochemicals. Analogs and derivatives of this compound, particularly 4-bromo-1,1,2-trifluorobut-1-ene, are recognized as important intermediates in the synthesis of novel fluorinated pesticides and herbicides ontosight.aismolecule.com. The trifluoromethyl group in these structures enhances their electrophilic character, a useful feature in the design of biologically active molecules cymitquimica.com.

While specific commercial pesticides derived directly from this compound are not extensively detailed in the provided research, the literature consistently points to its role as a building block in the agrochemical industry ontosight.aivulcanchem.com. The bromo-derivative, in particular, has been identified for its use as a nematocide, insecticide, and pesticide, or as an intermediate in their synthesis scispace.com. The versatility of this compound allows for the construction of more complex structures tailored for specific agricultural applications vulcanchem.com.

Precursor Roles in the Synthesis of Pharmaceutical Intermediates and Lead Structures

The pharmaceutical industry heavily relies on fluorinated compounds to improve the efficacy and pharmacokinetic profiles of drug candidates. Derivatives of this compound are valuable precursors for synthesizing fluorinated pharmaceutical intermediates ontosight.aivulcanchem.com. The introduction of the trifluorinated butene scaffold can significantly influence a molecule's properties, including its lipophilicity and stability, which are critical for drug design ontosight.ai.

The compound 4-bromo-1,1,2-trifluorobut-1-ene is frequently cited for its application as an intermediate in the production of pharmaceuticals ontosight.aicymitquimica.com. Its dual functionality allows for its incorporation into larger, more complex molecules that may serve as lead structures in drug discovery programs smolecule.com. Researchers utilize its reactivity to build molecular frameworks that are otherwise difficult to access, highlighting its importance in medicinal chemistry research vulcanchem.com.

Derivatization for the Production of Advanced Functional Materials (e.g., Sulfonic Esters)

Beyond life sciences, derivatives of this compound are instrumental in the field of materials science. These compounds serve as monomers or precursors for advanced functional materials, such as fluoropolymers and specialty esters ontosight.ainih.gov.

The following table summarizes the synthesis of a fluorinated sulfonic ester from a this compound derivative as described in the research.

Starting MaterialReagentsIntermediate ProductFinal ProductOverall YieldReference
4-bromo-1,1,2-trifluorobut-1-ene1. Sodium Sulfite (Na₂SO₃)2. Trimethyl OrthoformateSodium this compound-4-sulfonateMethyl this compound-4-sulfonate52% nih.gov

Furthermore, research has explored the radical copolymerization of 4-bromo-1,1,2-trifluorobut-1-ene with vinylidene fluoride (B91410) (VDF) scispace.comresearchgate.netresearchgate.net. These studies aim to create functional fluoropolymers where the bromine atom can serve as a site for crosslinking or further chemical modification, enhancing the properties of the resulting materials for advanced applications scispace.com.

Environmental Considerations and Degradation Pathways of Fluorinated Olefins

Abiotic and Biotic Degradation Mechanisms of Polyfluorinated Compounds in Environmental Systems

The environmental degradation of polyfluorinated compounds, such as 1,1,2-Trifluorobut-1-ene, is governed by a combination of abiotic and biotic processes. In the atmosphere, the primary driver of degradation for fluorinated olefins is abiotic, initiated by reactions with photochemically generated hydroxyl (OH) radicals. cdc.gov The presence of a carbon-carbon double bond in these molecules makes them susceptible to rapid attack by OH radicals, leading to the formation of unstable intermediates that subsequently break down. researchgate.net

The general mechanism for the atmospheric oxidation of a fluorinated olefin like this compound is initiated by the addition of an OH radical to the double bond. This forms a fluoroalkyl radical, which then rapidly reacts with molecular oxygen (O₂) to create a peroxy radical. Subsequent reactions of this peroxy radical with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals, lead to the formation of alkoxy radicals. These alkoxy radicals are key intermediates that can then undergo decomposition or further reaction, ultimately leading to the formation of various degradation products.

While atmospheric oxidation is the dominant degradation pathway, other abiotic processes such as photolysis (degradation by direct absorption of sunlight) and hydrolysis (reaction with water) are generally considered to be of minor importance for fluorinated olefins under typical environmental conditions. nih.gov

Biotic degradation, the breakdown of substances by microorganisms, is a significant pathway for many organic pollutants. However, for highly fluorinated compounds, biotic degradation is often slow or insignificant. The strong carbon-fluorine bonds are resistant to microbial attack. While some microorganisms have been shown to be capable of dehalogenating certain chlorinated and fluorinated compounds under specific anaerobic conditions, there is currently limited research to suggest that biotic degradation is a significant environmental sink for this compound. nih.govnih.gov

Evaluation of Environmental Persistence and Atmospheric Lifetimes of Fluorinated Olefins

The environmental persistence of a fluorinated olefin is largely determined by its atmospheric lifetime, which is the average time a molecule of the compound remains in the atmosphere before being removed. ipcc.ch This lifetime is primarily controlled by the rate of its reaction with OH radicals. Fluorinated olefins, including by inference this compound, are characterized by relatively short atmospheric lifetimes compared to their saturated HFC counterparts. noaa.gov

The atmospheric lifetime (τ) of a compound is inversely proportional to its reaction rate constant with OH radicals (kOH) and the average concentration of OH radicals in the atmosphere ([OH]):

τ = 1 / (kOH * [OH])

Given the high reactivity of the C=C double bond in hydrofluoroolefins, the atmospheric lifetime of this compound is expected to be on the order of days to a few weeks. This is significantly shorter than the atmospheric lifetimes of HFCs, which can be years to decades. noaa.gov

Table 1: Estimated Atmospheric Lifetime of this compound and Comparison with other Fluorinated Compounds

Compound NameChemical FormulaEstimated Atmospheric Lifetime
This compoundCF₂=CFCH₂CH₃Days to weeks (estimated)
2,3,3,3-Tetrafluoropropene (HFO-1234yf)CF₃CF=CH₂~11 days
1,1,1,2-Tetrafluoroethane (HFC-134a)CF₃CH₂F~14 years noaa.gov
Heptafluorobut-1-eneCF₂=CFCF₂CF₂H~4.3 days nih.gov

Note: The atmospheric lifetime for this compound is an estimate based on the general reactivity of fluorinated olefins. Specific experimental or modeling studies are needed for a precise determination.

Identification and Analysis of Degradation Products and Defluorination Processes

The atmospheric degradation of this compound is expected to yield a variety of smaller, oxygenated compounds. Based on the degradation pathways of other fluorinated olefins, the primary degradation products are likely to be carbonyl compounds and fluorinated carboxylic acids. nih.gov

Following the initial reaction with OH radicals and subsequent reactions with oxygen, the resulting alkoxy radical for this compound would likely be CF₂(OH)ĊFCH₂CH₃ or CF₂ĊF(OH)CH₂CH₃. These radicals can undergo C-C bond cleavage.

One probable degradation pathway involves the cleavage of the carbon-carbon double bond, which for this compound could lead to the formation of carbonyl fluoride (B91410) (COF₂) and propanal (CH₃CH₂CHO). Another potential pathway could involve the cleavage of the C-C single bond adjacent to the fluorinated carbons, which could lead to the formation of trifluoroacetaldehyde (B10831) (CF₃CHO) and an ethyl radical.

These initial degradation products can undergo further oxidation in the atmosphere. For example, trifluoroacetaldehyde can be further oxidized to trifluoroacetic acid (TFA), a persistent and water-soluble compound that can be deposited in aquatic environments through precipitation. noaa.gov Carbonyl fluoride will hydrolyze in atmospheric water to form carbon dioxide and hydrogen fluoride.

Defluorination, the removal of fluorine atoms from the molecule, occurs during these degradation processes. The formation of hydrogen fluoride from the hydrolysis of carbonyl fluoride is a direct defluorination pathway. The formation of trifluoroacetic acid represents a transformation of the original organofluorine compound but not a complete defluorination, as the C-F bonds in TFA are highly stable.

Table 2: Potential Atmospheric Degradation Products of this compound

Potential Degradation ProductChemical Formula
Carbonyl fluorideCOF₂
PropanalCH₃CH₂CHO
TrifluoroacetaldehydeCF₃CHO
Trifluoroacetic acidCF₃COOH
Hydrogen fluorideHF

Note: The degradation products listed are based on hypothesized degradation pathways for this compound, drawing analogies from the atmospheric chemistry of other fluorinated olefins. Further research is required to definitively identify and quantify the degradation products of this specific compound.

Investigation of Biological Activity and Biomedical Research Avenues for 1,1,2 Trifluorobut 1 Ene Analogs

Mechanisms of Interaction with Cellular Components and Biomolecules

The biological activity of halogenated compounds is often dictated by their lipophilicity and electrochemical properties, which govern their ability to cross cell membranes and interact with intracellular targets. For halogenated alkenes like 1,1,2-trifluorobut-1-ene, the presence of the trifluoromethyl group and the double bond are key determinants of their reactivity and potential interactions.

Research on other halogenated compounds has shown a strong correlation between their lipophilicity (logP) and their biological effects. nih.govnih.gov Higher lipophilicity can facilitate the passage of a compound through the lipid bilayers of cell membranes, increasing its intracellular concentration and the likelihood of interacting with biomolecules such as proteins and nucleic acids. The trifluoromethyl group in this compound is known to significantly increase lipophilicity.

Furthermore, the electronic properties of the carbon-carbon double bond, influenced by the electron-withdrawing fluorine atoms, can make the molecule susceptible to nucleophilic attack by cellular macromolecules. This reactivity could lead to the formation of covalent adducts with proteins or DNA, a mechanism of action for various biologically active compounds. The specific nature of these interactions, however, would require detailed experimental investigation.

Interactive Data Table: Physicochemical Parameters and Their Influence on Biological Interactions of Halogenated Compounds

Physicochemical ParameterInfluence on Biological InteractionRelevance to this compound Analogs
Lipophilicity (logP) Affects membrane permeability and distribution in tissues. nih.govnih.govThe trifluoromethyl group generally increases logP, potentially enhancing cellular uptake.
Polarizability Influences non-covalent interactions with biological targets. nih.govThe double bond and fluorine atoms contribute to the molecule's polarizability.
Dipole Moment (µ) Governs interactions with polar residues in protein binding sites. nih.govAsymmetric distribution of fluorine atoms can create a significant dipole moment.
Energy of the Highest Occupied Molecular Orbital (EHOMO) Relates to the ease of oxidation and interaction with electrophilic species. nih.govThe double bond influences the EHOMO, affecting reactivity.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO) Indicates susceptibility to nucleophilic attack. nih.govThe electron-withdrawing fluorine atoms lower the ELUMO, increasing reactivity towards nucleophiles.

Assessment of Biological Effects and Cytotoxicity of Halogenated Trifluorobutene Compounds

The cytotoxic effects of halogenated compounds have been a subject of significant research, particularly in the context of environmental toxicology and drug development. Studies on various halogenated molecules provide insights into the potential biological effects of this compound analogs.

For instance, research on halogenated tyrosyl compounds, which are disinfection byproducts, has demonstrated that dihalogenated analogs are more cytotoxic than their monohalogenated counterparts. nih.gov This increased cytotoxicity was linked to their ability to induce intracellular reactive oxygen species (ROS), suggesting that oxidative stress is a key toxicity pathway. nih.gov Similarly, the cytotoxicity of halobenzenes in hepatocytes has been shown to correlate with their hydrophobicity and ease of oxidation. nih.gov

Interactive Data Table: Factors Influencing Cytotoxicity of Halogenated Compounds

FactorObserved Effect in AnalogsPotential Implication for Trifluorobutene Compounds
Degree of Halogenation Dihalogenated tyrosyl compounds are more cytotoxic than monohalogenated ones. nih.govThe number of fluorine atoms could directly correlate with cytotoxicity.
Oxidative Stress Induction Cytotoxicity of some halogenated compounds is associated with ROS production. nih.govPotential for inducing oxidative stress in cells should be investigated.
Lipophilicity (logP) Strong correlation with cytotoxicity in halobenzenes. nih.govHigher lipophilicity of trifluorinated butenes may lead to increased cytotoxicity.
Metabolic Activation Interaction with cytochrome P450 can be a metabolic activating step for toxicity. nih.govThe potential for metabolic activation by liver enzymes needs to be assessed.

Exploration of Potential in Medicinal Chemistry as Bioactive Precursors

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts to a molecule. The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. While this compound itself may not be a final drug candidate, its structure suggests it could be a valuable building block or precursor for the synthesis of more complex bioactive molecules.

The presence of a reactive double bond and the trifluoromethyl group provides synthetic handles for further chemical modifications. For example, the double bond could be functionalized through various addition reactions to introduce other chemical moieties, leading to a diverse library of compounds for biological screening. The trifluoromethyl group is a common feature in many modern pharmaceuticals, valued for its ability to modulate electronic properties and resist metabolic degradation.

The development of synthetic methods to create derivatives of molecules like lembehyne B, which exhibit antitumor activity, highlights the strategy of using smaller building blocks to construct complex bioactive compounds. mdpi.com Similarly, this compound and its derivatives could be explored for their potential in generating novel chemical entities with therapeutic potential in areas such as oncology or infectious diseases. nih.govnih.gov

Conclusion and Future Directions in 1,1,2 Trifluorobut 1 Ene Research

Synthesis of Key Academic Findings on 1,1,2-Trifluorobut-1-ene and its Derivatives

Research into this compound and its derivatives has led to the development of various synthetic methodologies and the discovery of compounds with notable applications.

A significant derivative is Fluensulfone, a nematicide with a reduced environmental impact. google.com Its synthesis involves the oxidation of 5-chloro-2-[(3,4,4-trifluoro-3-buten-l-yl)thio]-thiazole. google.com A patented process describes reacting the sulfide (B99878) precursor with an oxidizing agent like hydrogen peroxide and a catalyst such as sodium tungstate (B81510) dihydrate at controlled low temperatures (e.g., 8 - 10°C) to achieve high yields of over 80%. google.com

The broader family of fluorinated butenes has been a subject of extensive synthetic exploration. For instance, a series of 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes and 2-halo-1,1,1,4,4,4-hexafluorobut-2-enes have been prepared from commercially available (E,Z)-1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgresearchgate.net These reactions, involving halogenation followed by dehydrohalogenation, provide valuable synthons for further chemical transformations. beilstein-journals.orgresearchgate.net

In the realm of cycloaddition chemistry, 1,1-Bis(triflyl)ethylene has been utilized as a source for the CF3SO2CH=CH2 synthon in a one-pot synthesis of polysubstituted 3-[(trifluoromethyl)sulfonyl]cyclobut-1-enes from alkynes. nih.gov This method demonstrates high regioselectivity and accommodates a range of functional groups. nih.gov

Furthermore, the synthesis of fluorinated dienoates has been achieved through the hydrofluorination of enynoates, employing a pyridinium (B92312) tetrafluoroborate (B81430) salt. rsc.org This process proceeds via a vinyl cation intermediate and yields (Z)-configured products with high stereo- and regioselectivity. rsc.org The atmospheric chemistry of related compounds like 1,1,2,3,3,4,4-heptafluorobut-1-ene (B1333283) has also been investigated, revealing that its reaction with chlorine atoms leads to the formation of carbonyl difluoride and 2,2,3,3-tetrafluoropropanoyl fluoride (B91410), with calculated low global warming potentials. nih.gov

Compound/Derivative Key Research Finding Significance
FluensulfoneOptimized synthesis via low-temperature oxidation of a thioether precursor. google.comHigh-yield production of an effective and environmentally conscious nematicide. google.com
2-halo-1,1,1,4,4,4-hexafluorobut-2-enesPrepared through halogenation/dehydrohalogenation of 1,1,1,4,4,4-hexafluorobut-2-enes. beilstein-journals.orgresearchgate.netGeneration of versatile building blocks for organic synthesis. beilstein-journals.orgresearchgate.net
3-[(Trifluoromethyl)sulfonyl]cyclobut-1-enesSynthesized via a one-pot reaction of alkynes with 1,1-bis(triflyl)ethylene. nih.govProvides access to strained carbocycles with embedded allyl sulfone moieties. nih.gov
Fluorinated DienoatesAccessed through hydrofluorination of enynoates using a pyridinium tetrafluoroborate salt. rsc.orgA stereoselective and regioselective method for synthesizing fluorinated dienes. rsc.org
1,1,2,3,3,4,4-Heptafluorobut-1-eneAtmospheric oxidation initiated by chlorine atoms produces smaller fluorinated compounds. nih.govContributes to understanding the environmental fate and impact of fluorinated olefins. nih.gov

Identification of Unexplored Research Frontiers and Methodological Gaps

Despite advances, significant frontiers and methodological gaps remain in the chemistry of this compound and fluorinated butenes in general.

A primary challenge in fluoroalkene chemistry is the strength of the carbon-fluorine bond, which makes the selective removal and replacement of fluorine atoms difficult. sciencedaily.comtechnologynetworks.com While methods for adding fluorine to alkenes are well-established, transformations of the resulting polyfluorinated structures are less developed, limiting the diversity of accessible molecules. sciencedaily.comtechnologynetworks.com

Current synthetic methods often require harsh conditions or have a limited substrate scope. There is a need for the development of more versatile and milder "cascade" or one-pot reactions that can introduce a fluorinated group along with other functionalities in a single step. ncn.gov.pl The reactions of enones, for example, represent a severely underexplored class of reactions for creating complex fluorinated molecules. ncn.gov.pl

Furthermore, while the atmospheric chemistry of some highly fluorinated butenes has been studied, the environmental fate and degradation pathways of this compound and its derivatives are not well-documented. This represents a significant knowledge gap, particularly as new fluorinated compounds are considered for commercial applications.

There is also a lack of efficient methods for the late-stage functionalization of complex molecules with fluorinated butene moieties. Developing such methods would be highly valuable for medicinal chemistry and drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships.

Prospective Research Avenues and Innovative Applications for Fluorinated Butene Chemistry

The future of fluorinated butene chemistry is bright, with numerous prospective research avenues and potential for innovative applications.

Innovative Synthetic Methodologies:

Catalytic Defluorinative Functionalization: A promising research direction is the development of new catalytic systems for the selective C-F bond activation and functionalization of fluorinated butenes. Recently, copper-catalyzed conditions have been shown to replace fluorine atoms in fluoroalkenes with boron-containing groups, which can be further transformed into a wide array of functionalities. sciencedaily.comtechnologynetworks.com Expanding the scope and efficiency of such reactions is a key goal.

Greener Fluorine Chemistry: There is a growing demand for more sustainable and environmentally friendly chemical processes. nanoinnovation2021.eu Future research should focus on developing fluorination and fluoroalkylation reactions that minimize hazardous reagents and waste, potentially utilizing biocatalysis or visible-light-mediated methods which can operate under mild conditions. nanoinnovation2021.eumdpi.com

Radiolabeling for Medical Imaging: A novel frontier is the incorporation of fluorine-18 (B77423) (¹⁸F) into fluorinated butenes for use as PET imaging agents. ox.ac.uk The development of methods to access ¹⁸F-labelled difluorocarbene opens up possibilities for radiolabeling a wide variety of molecules, which could be extended to fluorinated butene structures for applications in disease diagnosis and tracking the metabolic fate of drugs. ox.ac.uk

Novel Applications:

Medicinal Chemistry: The introduction of fluorine can significantly improve the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net Fluorinated butenes can serve as unique scaffolds or side chains in the design of new pharmaceuticals, offering advantages in metabolic stability, binding affinity, and bioavailability. ncn.gov.plresearchgate.net

Advanced Materials: The unique electronic properties conferred by fluorine make fluorinated butenes attractive building blocks for new polymers and materials. ncn.gov.pl Research into the polymerization of this compound and its derivatives could lead to the development of novel fluoropolymers with tailored properties for applications in electronics, coatings, and smart textiles. nanoinnovation2021.eu

Agrochemicals: Following the success of molecules like Fluensulfone, there is potential to discover and develop new agrochemicals based on the fluorinated butene scaffold. google.com These could include new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1,2-Trifluorobut-1-ene, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via halogen-fluorine exchange reactions. For example, brominated analogs like 4-Bromo-1,1,2-trifluoro-1-butene (C₄H₄BrF₃) are precursors for nucleophilic substitution using fluorinating agents (e.g., KF or AgF). Reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield .
  • Data Validation : Monitor reaction progress using GC-MS for intermediate detection and quantify purity via ¹⁹F NMR (δ -110 to -150 ppm for CF₃/CF₂ groups) .

Q. How can spectroscopic techniques distinguish this compound from structural analogs?

  • Methodology :

  • ¹H NMR : Terminal vinyl protons resonate at δ 5.0–6.0 ppm (split by adjacent fluorines).
  • ¹⁹F NMR : Distinct splitting patterns arise from coupling between F atoms (e.g., J₃₄ ~15–20 Hz for vicinal fluorines).
  • IR : C-F stretches appear at 1000–1300 cm⁻¹, with intensity variations reflecting fluorine substitution patterns .

Q. What computational methods predict the thermodynamic stability of this compound?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond dissociation energies (BDEs) and Gibbs free energy (ΔG). Compare with experimental gas-phase thermochemistry data (e.g., NIST) to validate stability trends .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine substituents influence regioselectivity in Diels-Alder reactions involving this compound?

  • Methodology :

  • Perform kinetic studies under controlled conditions (e.g., 25–80°C in toluene) with dienes of varying electron density.
  • Analyze regioselectivity via HPLC and compare transition-state energies using DFT. Fluorine’s electron-withdrawing nature typically directs endo preference but may sterically hinder bulky dienes .

Q. How can contradictory data on the radical polymerization kinetics of fluorinated alkenes be resolved?

  • Methodology :

  • Conduct comparative studies using pulsed-laser polymerization (PLP) with varying initiators (e.g., AIBN vs. benzoyl peroxide).
  • Reconcile discrepancies by analyzing Arrhenius parameters (Eₐ, lnA) and chain-transfer constants. Fluorine’s high electronegativity often reduces radical reactivity, requiring adjusted kinetic models .

Q. What strategies optimize catalytic asymmetric hydrogenation of this compound to chiral fluorinated alkanes?

  • Methodology :

  • Screen chiral ligands (e.g., BINAP, Josiphos) with Rh or Pd catalysts under H₂ pressure (1–10 atm).
  • Use enantiomeric excess (ee) quantification via chiral GC or HPLC. Fluorine’s inductive effects may necessitate bulky ligands to counteract steric hindrance .

Data Contradiction Analysis

Q. Why do reported boiling points for fluorinated butenes vary across studies?

  • Resolution : Differences arise from measurement conditions (e.g., reduced pressure vs. ambient) and purity levels. For example, this compound’s boiling point under 1 atm should be cross-referenced with NIST’s phase-change data, accounting for calibration standards .

Methodological Best Practices

  • Literature Review : Use SciFinder or Reaxys with keywords like "this compound synthesis" or "fluorinated alkene reactivity" to filter peer-reviewed studies. Avoid non-academic sources like BenchChem .

    研一科研小白如何调研科研方向?如何找综述文章?中科院学长来手把手教你!| 如何确定研究方向 | 研一科研进展 | 研一迷茫
    24:29
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  • Data Reproducibility : Document solvent purity, catalyst loading, and temperature gradients to minimize experimental variability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.